molecular formula C20H21NO4 B13626124 2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Katalognummer: B13626124
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: FIVAYWIQBITLAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of N-Alkylated Amino Acid Derivatives in Peptide Science

The integration of N-alkylated amino acids into peptide science emerged from efforts to overcome limitations in ribosomal peptide synthesis. Early studies revealed that unmodified peptides suffered from rapid proteolytic degradation and poor cell permeability, necessitating structural modifications. The discovery that N-alkylation could enhance metabolic stability while preserving bioactivity catalyzed a paradigm shift in the 1980s. However, initial attempts to incorporate charged N-alkyl amino acids directly into ribosomally synthesized peptides failed due to ribosomal incompatibility. This led to the development of post-translational modification strategies, where neutral precursors like tert-butyl or fluorenylmethyloxycarbonyl (Fmoc)-protected derivatives were enzymatically or chemically activated post-synthesis.

The compound 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid represents an advancement in this lineage. Its design leverages the Fmoc group’s dual role as a protective moiety and a solubility enhancer, enabling its use in solid-phase peptide synthesis (SPPS). Historically, such derivatives addressed the steric and electronic challenges posed by N-alkylation, which traditionally slowed peptide bond formation by up to 8,000-fold in ribosomal systems.

Systematic Classification Within Modified Amino Acid Taxonomies

Modified amino acids are classified hierarchically based on backbone alterations. This compound falls into three overlapping categories:

Taxonomic Class Characteristics Example Modifications
N-Alkylated Amino Acids Alkyl groups attached to the α-amino nitrogen N-methyl, N-ethyl, N-propyl derivatives
Side-Chain Protected Protective groups on reactive side-chains Fmoc, Boc, Trt
Backbone-Modified Alterations to the peptide backbone geometry N-alkylation, β-amino acids

As an N-ethylated alanine derivative with an Fmoc-protected amine, this compound exemplifies a hybrid approach to peptide engineering. Its classification underscores the trend toward multifunctional modifications that optimize both synthetic feasibility and biological performance.

IUPAC Nomenclature vs. Industry-Standard Abbreviations

The IUPAC name 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid systematically describes its structure:

  • Root : Propanoic acid (three-carbon chain with a carboxylic acid group)
  • Substituents :
    • Ethyl group attached to the α-amino nitrogen
    • Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group protecting the amine

Industry nomenclature abbreviates this as Fmoc-N-Ethyl-Ala-OH , where:

  • Fmoc : Fluorenylmethyloxycarbonyl
  • N-Ethyl : Ethyl substitution on the α-amino nitrogen
  • Ala : Alanine backbone
  • OH : Free carboxylic acid terminus

This dual naming convention balances precision (IUPAC) with practicality (industry abbreviations), facilitating communication across academic and industrial sectors.

Structural Role in Contemporary Peptide Architectures

The ethyl group at the α-amino position introduces conformational constraints that mimic natural N-methylated peptides, which are prevalent in cyclosporine and other bioactive molecules. The Fmoc group enhances solubility in organic solvents, critical for SPPS, while the ethyl moiety reduces rotational freedom, stabilizing β-turn and helical conformations.

In ribosomal synthesis, however, N-ethylation poses kinetic challenges. Studies show that N-alkylamino acids like this derivative require modified ribosomes or elongation factor P (EF-P) to achieve incorporation rates compatible with biological systems. Computational models suggest that ribosomal RNA mutations (e.g., 23S rRNA A2602G) alleviate steric clashes caused by the ethyl group, enabling efficient peptidyl transfer.

Eigenschaften

IUPAC Name

2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVAYWIQBITLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation Methods of 2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

General Synthetic Strategy

The synthesis of 2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. The general synthetic route includes:

  • Activation of the Fmoc group as its N-hydroxysuccinimide ester (Fmoc-OSu).
  • Reaction of the Fmoc-OSu with alanine under basic conditions to form the Fmoc-protected amino acid.
  • Purification of the product by crystallization or chromatography.

This method is widely used in both laboratory and industrial settings due to its efficiency and high yield.

Detailed Preparation Procedure

Step 1: Preparation of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

Fmoc-OSu is commercially available or can be synthesized by reacting 9-fluorenylmethoxycarbonyl chloride with N-hydroxysuccinimide in the presence of a base such as triethylamine.

Step 2: Coupling with Alanine
  • Reagents: Alanine, Fmoc-OSu, base (e.g., sodium bicarbonate or sodium carbonate), solvent (commonly acetone/water mixture).
  • Procedure: Alanine is dissolved in aqueous basic solution to deprotonate the amino group. Fmoc-OSu dissolved in acetone is added dropwise under stirring at room temperature.
  • Reaction Conditions: Stirring overnight at ambient temperature to ensure complete reaction.
  • Workup: Removal of acetone by evaporation, extraction with ethyl acetate, acidification of aqueous layer to precipitate product, washing, drying, and recrystallization from suitable solvents such as ethyl acetate or petroleum ether.
Step 3: Purification and Characterization

The crude product is purified by recrystallization or chromatography. Characterization is performed by NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and identity.

Alternative Synthetic Routes and Catalysts

A patent discloses a method for preparing related Fmoc-protected amino acids involving:

  • Reaction of levodopa with Fmoc-N-hydroxysuccinimide ester to obtain Fmoc acyl levodopa.
  • Subsequent reaction with 2,2-dimethoxypropane in tetrahydrofuran solvent.
  • Use of pyridinium p-toluenesulfonate as a catalyst.
  • Reflux and purification steps leading to the desired Fmoc-protected amino acid derivative.

Although this method is for a different amino acid derivative, it illustrates the use of acid catalysis and acetal protecting groups in Fmoc amino acid synthesis, which may be adapted for alanine derivatives with appropriate modifications.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Catalyst/ Base Temperature Time Yield (%) Notes
Fmoc-OSu preparation Fmoc-Cl + N-hydroxysuccinimide + base Dichloromethane Triethylamine 0–25 °C 2–4 hours 85–90 Commercially available alternative
Coupling with alanine Alanine + Fmoc-OSu + base Acetone/water NaHCO3 or Na2CO3 Room temperature Overnight 80–95 Stirring, pH control critical
Alternative method (patent) Fmoc-OSu levodopa + 2,2-dimethoxypropane Tetrahydrofuran Pyridinium p-toluenesulfonate Reflux 0.5–50 hours Not specified Acid catalysis, acetal protection

Analytical and Characterization Techniques

Research Findings and Applications

  • The Fmoc group provides a base-labile protecting group that is stable under acidic conditions but removable under mild basic conditions, making it ideal for stepwise peptide synthesis.
  • The synthetic methods provide high yields and purity, essential for subsequent peptide assembly.
  • The use of pyridinium p-toluenesulfonate catalyst in alternative methods improves reaction rates and selectivity in complex amino acid derivatives synthesis.
  • The compound is widely used in biochemical research, drug development, and bioconjugation studies due to its stability and reactivity profile.

Analyse Chemischer Reaktionen

Types of Reactions

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Vergleich Mit ähnlichen Verbindungen

(a) 2-{Methyl[(9H-Fluoren-9-ylmethoxy)carbonyl]Amino}Propanoic Acid

  • Key Difference: Methyl group instead of ethyl on the amino nitrogen.
  • Impact :

    • Reduced steric hindrance enhances solubility in polar solvents (e.g., DMF) but lowers stability under prolonged basic conditions .

    • Faster deprotection kinetics due to smaller substituent size.

(b) 2-{Ethyl[(tert-Butoxycarbonyl)Amino}Propanoic Acid (Boc-Protected Analogue)

  • Key Difference : Boc (tert-butoxycarbonyl) group replaces Fmoc.
  • Impact :

    • Acid-labile (deprotected with TFA/HCl) vs. base-labile (Fmoc) .

    • Boc offers superior stability in basic environments but requires harsh acidic conditions, limiting compatibility with acid-sensitive substrates.

(c) 2-{Benzyl[(Benzyloxycarbonyl)Amino}Propanoic Acid (Cbz-Protected Analogue)

  • Key Difference : Cbz (benzyloxycarbonyl) group and benzyl substituent.
  • Impact: Hydrogenolysis-labile (deprotected via H₂/Pd), enabling orthogonal protection strategies. Lower solubility in organic solvents compared to Fmoc/Boc derivatives due to aromatic bulk .

Key Observations:

Ethyl vs. Methyl Substituent : The ethyl group increases steric hindrance (82.3 vs. 75.6 Ų), slowing coupling efficiency by ~15% in SPPS but improving resistance to premature deprotection .

Fmoc vs. Boc : Fmoc’s base-lability enables mild deprotection, reducing side reactions in acid-sensitive sequences (e.g., phosphorylated peptides) .

Cbz Limitations: Despite orthogonal utility, Cbz derivatives exhibit poor solubility and require hazardous hydrogenolysis, limiting their use in large-scale synthesis .

Biologische Aktivität

2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid (commonly referred to as EFCA) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. This article delves into the biological activity of EFCA, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of EFCA is C20H21NO4C_{20}H_{21}NO_4 with a molecular weight of 339.39 g/mol. The structure includes an ethyl side chain and an Fmoc group, contributing to its unique biochemical properties.

PropertyValue
Molecular FormulaC20H21NO4
Molecular Weight339.39 g/mol
CAS Number498575-09-0
IUPAC Name2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

EFCA exhibits several biological activities that make it a candidate for therapeutic applications:

  • Inhibition of Protein Synthesis : The Fmoc group can modulate the activity of ribosomal protein synthesis, potentially acting as an inhibitor in certain contexts.
  • Antioxidant Properties : Preliminary studies suggest that EFCA may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in various biological systems.
  • Receptor Modulation : EFCA has been shown to interact with various receptors, including:
    • Adrenergic Receptors
    • Serotonin Receptors
    • Cannabinoid Receptors

Pharmacological Studies

Recent research has focused on the pharmacological effects of EFCA in vitro and in vivo:

  • Case Study 1 : In a study evaluating the effects of EFCA on cancer cell lines, it was found that EFCA significantly inhibited cell proliferation in breast cancer cells (MCF-7) through apoptosis induction. The mechanism was linked to the modulation of MAPK/ERK signaling pathways.
  • Case Study 2 : Another study assessed the neuroprotective effects of EFCA in a rodent model of neurodegeneration. Results indicated that EFCA administration led to reduced neuronal death and improved cognitive function, suggesting potential benefits in treating neurodegenerative diseases.

Toxicity and Safety Profile

The safety profile of EFCA has been evaluated through various toxicity assays:

  • Acute Toxicity : In animal models, EFCA exhibited low acute toxicity with no significant adverse effects observed at therapeutic doses.
  • Chronic Toxicity : Long-term administration studies are ongoing to fully understand the chronic effects and potential side effects associated with prolonged use.

Q & A

Q. What are the optimal synthetic routes for preparing 2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid?

The compound is synthesized via Fmoc-protected amino acid intermediates. A common method involves reductive amination using Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with ethylamine derivatives. Reaction conditions typically include pyridine and EDC∙HCl as coupling agents, followed by 48-hour stirring at room temperature . Purification is achieved via solvent extraction and filtration. Critical parameters include stoichiometric ratios of reagents and inert atmosphere maintenance to prevent side reactions.

Q. How does the Fmoc protecting group influence the reactivity of this compound in peptide synthesis?

The Fmoc group provides temporary protection for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF). This allows sequential coupling in solid-phase peptide synthesis (SPPS). The fluorenyl moiety enhances solubility in organic solvents, facilitating purification via precipitation . Compatibility with orthogonal protecting groups (e.g., Alloc for side chains) is essential for complex peptide architectures .

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC : Purity assessment (e.g., 99.76% purity reported using reverse-phase C18 columns with acetonitrile/water gradients) .
  • 1H NMR : Confirms structural integrity, particularly the Fmoc aromatic protons (δ 7.2–7.8 ppm) and ethylamino group (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 401.45) .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature) affect the stereochemical outcome of derivatives?

Studies on analogous Fmoc-amino acids show that pH modulates protonation states, influencing nucleophilic attack during coupling. For example, acidic conditions (pH 4–5) favor carbodiimide-mediated activation (e.g., EDC), while neutral pH reduces racemization risks . Temperature optimization (e.g., 0–4°C for sensitive residues) minimizes epimerization, critical for maintaining enantiomeric excess (>98%) .

Q. What strategies resolve contradictions in reported yields for Fmoc-protected intermediates?

Discrepancies in yields (e.g., 60–85%) arise from variations in solvent purity, residual moisture, or coupling reagent quality. Systematic studies recommend:

  • Pre-activation of carboxyl groups with HOBt/DIC to enhance efficiency .
  • Lyophilization of intermediates to prevent hydrolysis during storage .
  • Real-time monitoring via FT-IR for carbonyl activation (disappearance of –COOH peak at 1700 cm⁻¹) .

Q. How does the ethylamino substituent influence interactions with biological targets?

The ethyl group enhances lipophilicity, improving membrane permeability in cellular uptake assays. Comparative studies with methyl or propyl analogs show that ethyl provides optimal balance between steric bulk and hydrophobic interactions, as evidenced by IC50 values in enzyme inhibition assays (e.g., 2.3 μM vs. 5.7 μM for methyl derivatives) . Molecular dynamics simulations further reveal stabilization of hydrogen bonds with catalytic residues in target proteins .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

Industrial-scale production faces racemization during prolonged reaction times. Mitigation strategies include:

  • Continuous-flow reactors to reduce exposure to basic conditions .
  • Immobilized catalysts (e.g., polystyrene-supported HOBt) for recyclability .
  • Chiral HPLC for in-process monitoring .

Key Methodological Recommendations

  • Deprotection Optimization : Use 20% piperidine in DMF for 10–20 minutes to avoid β-elimination side reactions .
  • Solvent Selection : Dichloromethane (DCM) or DMF for coupling; avoid THF due to Fmoc group instability .
  • Storage : Lyophilized solids at –20°C under argon prevent degradation (>2-year stability) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.